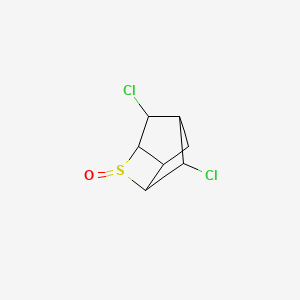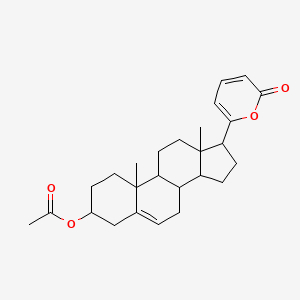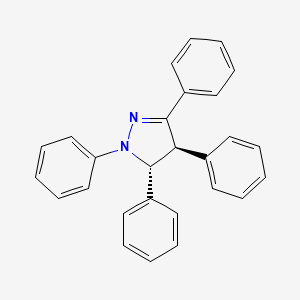
1,3,4,5-Tetraphenyl-2-pyrazoline, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4,5-Tetraphenyl-2-pyrazoline, trans- is a heterocyclic compound that belongs to the pyrazoline family Pyrazolines are five-membered rings containing two nitrogen atoms at different positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,4,5-Tetraphenyl-2-pyrazoline, trans- can be synthesized through several methods. One common approach involves the condensation of chalcone derivatives with hydrazine hydrate. The reaction typically proceeds under mild conditions, often in the presence of a catalyst such as acetic acid or ethanol. The reaction yields the desired pyrazoline derivative with high efficiency .
Another method involves the use of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This cyclocondensation reaction is catalyzed by vitamin B1 and proceeds with high yields .
Industrial Production Methods
Industrial production of 1,3,4,5-Tetraphenyl-2-pyrazoline, trans- often involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,4,5-Tetraphenyl-2-pyrazoline, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the compound into different pyrazoline derivatives.
Substitution: The phenyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolines and pyrazoles, which have diverse applications in pharmaceuticals and materials science .
Scientific Research Applications
1,3,4,5-Tetraphenyl-2-pyrazoline, trans- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,3,4,5-Tetraphenyl-2-pyrazoline, trans- involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with specific enzymes and receptors. For example, it has been shown to inhibit certain enzymes involved in inflammation and pain pathways, thereby exerting its anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Similar Compounds
- 1,3,4,5-Tetraphenyl-2-pyrazoline, cis-
- 1,3,4,5-Tetraphenyl-2-pyrazole
- 1,3,4,5-Tetraphenyl-2-pyrazolidine
Uniqueness
1,3,4,5-Tetraphenyl-2-pyrazoline, trans- is unique due to its specific trans-configuration, which imparts distinct chemical and physical properties. This configuration affects its reactivity, stability, and interaction with other molecules, making it a valuable compound for various applications .
Properties
CAS No. |
17679-73-1 |
|---|---|
Molecular Formula |
C27H22N2 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
(3R,4S)-2,3,4,5-tetraphenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C27H22N2/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)28-29(24-19-11-4-12-20-24)27(25)23-17-9-3-10-18-23/h1-20,25,27H/t25-,27+/m1/s1 |
InChI Key |
PAIKLRCZBDBOTL-VPUSJEBWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@@H](N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C2C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




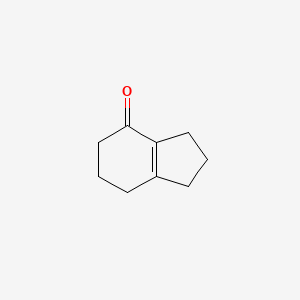

![N-[(3,5-dibromo-4-hydroxy-phenyl)thiocarbamoyl]-2-(4-methylphenoxy)acetamide](/img/structure/B14714073.png)


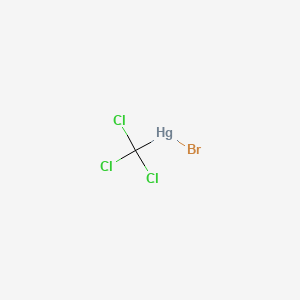
![3,5-Dinitro-N-[(piperidin-1-yl)methyl]benzamide](/img/structure/B14714089.png)

